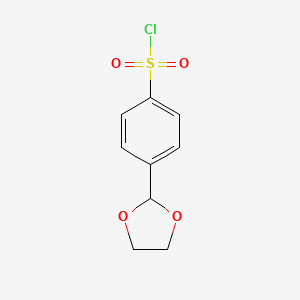

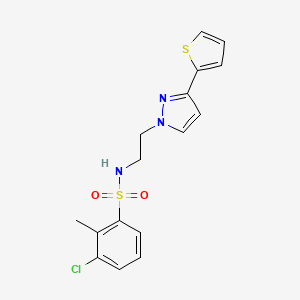

![molecular formula C19H22FN3O3S B2462131 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097904-08-8](/img/structure/B2462131.png)

2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The cyclopropane sulfonyl group and the fluorophenyl group are attached to the piperidine ring, which may influence the compound’s biological activity.

Applications De Recherche Scientifique

Synthesis and Characterization in Drug Development

- Identification and Synthesis in Tuberculosis Treatment: Research has identified related substances in the synthesis of drugs for treating multidrug-resistant tuberculosis. Techniques like high-performance liquid chromatography, NMR, FT-IR, and HRMS were used for rapid characterization of these substances, demonstrating the chemical's relevance in the development of tuberculosis treatments (Jayachandra et al., 2018).

Pharmacological Research

- Receptor Binding Studies for Antidepressant and Antipsychotic Drugs: The compound's analogs, particularly those with a fluorophenyl component, have been studied for their binding affinity to serotonin and dopamine receptors. This research is significant in the development of antidepressant and antipsychotic medications (Andersen et al., 1992).

- Impact on Hydrolysis-Mediated Clearance in Cancer Treatment: Studies have explored the pharmacokinetics of analogs in the context of anaplastic lymphoma kinase inhibitors, which have potential applications in cancer treatment. The research focuses on understanding how enzymatic hydrolysis in plasma affects the clearance and efficacy of these compounds (Teffera et al., 2013).

Chemical Synthesis and Reactions

- Cycloaddition Reactions for Therapeutic Compounds: The compound and its derivatives have been used in cycloaddition reactions to create therapeutically valuable structures, particularly in the synthesis of sulfamate-fused piperidin-4-ones. This process is vital for the efficient production of compounds with high diastereo- and enantioselectivity (Liu et al., 2013).

Antimicrobial and Antiviral Research

- Discovery of Antimycobacterial Spiro-piperidin-4-ones: The compound's structural analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).

- CCR5 Antagonism for Anti-HIV-1 Agents: Research into derivatives of the compound has led to the development of potent CCR5 antagonists, which are crucial in the treatment of HIV-1. These studies have been instrumental in understanding the structure-activity relationships of these antagonists (Finke et al., 2001).

Propriétés

IUPAC Name |

2-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-16-3-1-15(2-4-16)18-7-8-19(24)23(21-18)13-14-9-11-22(12-10-14)27(25,26)17-5-6-17/h1-4,7-8,14,17H,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURGMGRGBXNUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

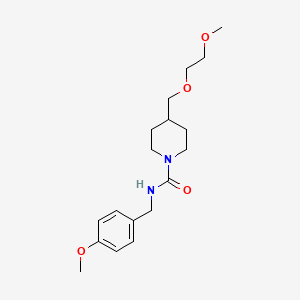

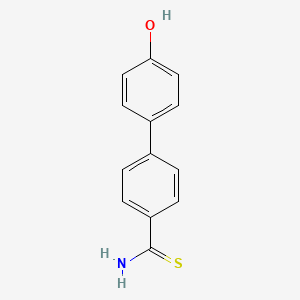

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)

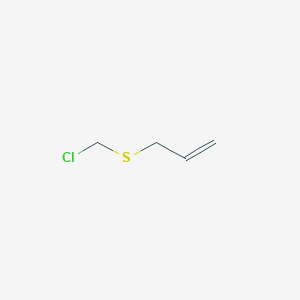

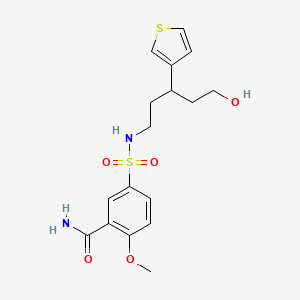

![ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2462054.png)

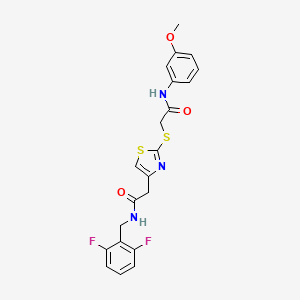

![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)

![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)